butyl 4-({[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a benzimidazole moiety Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the benzimidazole ring can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alcohols for ester substitution .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .
Medicine
In medicine, BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is investigated for its potential to treat various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methylbenzimidazole: A derivative with similar properties but different pharmacokinetics.
Sulfanylacetamidobenzimidazole: A closely related compound with a different ester group.
Uniqueness
BUTYL 4-{2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl ester group enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic profile compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C21H23N3O3S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
butyl 4-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H23N3O3S/c1-3-4-13-27-20(26)15-9-11-16(12-10-15)22-19(25)14-28-21-23-17-7-5-6-8-18(17)24(21)2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25) |
InChI Key |
PMSXDXBDTFOHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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